

In-Depth Technical Guide to the Safety Data for Tetrapropylstannane

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Compound of Interest

Compound Name: Tetrapropylstannane

Cat. No.: B129664

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **tetrapropylstannane** (CAS No. 2176-98-9), an organotin compound. The information is compiled from various safety data sheets and toxicological resources to assist researchers and professionals in handling this substance safely.

Substance Identification and Properties

Tetrapropylstannane, also known as tetra-n-propyltin, is a colorless, oily liquid.^[1] It is characterized by the chemical formula $(\text{CH}_3\text{CH}_2\text{CH}_2)_4\text{Sn}$.^[1]

Table 1: Physical and Chemical Properties of **Tetrapropylstannane**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₈ Sn	[2][3]
Molar Mass	291.06 g/mol	[2][3]
Appearance	Colorless oily liquid	[1]
Density	1.107 g/cm ³ (at 20°C)	[2]
Melting Point	-109°C	[2]
Boiling Point	222°C	[1][2]
Solubility	Insoluble in water. Slightly soluble in chloroform, ethyl acetate, and methanol.	[1][2]

Hazard Identification and Classification

Tetrapropylstannane is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the ECHA C&L Inventory.

Table 2: GHS Hazard Classification of **Tetrapropylstannane**

Hazard Class	Hazard Statement	Pictogram	Signal Word
Acute Toxicity, Oral (Category 3)	H301: Toxic if swallowed	Danger	
Acute Toxicity, Dermal (Category 3)	H311: Toxic in contact with skin	Danger	
Acute Toxicity, Inhalation (Category 2)	H330: Fatal if inhaled	Danger	
Skin Sensitization (Category 1)	H317: May cause an allergic skin reaction	Warning	
Respiratory Sensitization (Category 1)	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled	Danger	

Source: Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.[2][3]

The following diagram illustrates the logical flow of information in a chemical safety assessment, from initial identification to risk management.

Caption: Chemical Safety Assessment Workflow.

Toxicological Information

The primary toxicological concerns with **tetrapropylstannane** are its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and respiratory sensitization.[2] Organotin compounds, in general, are known for their toxicity, with trimethyl and triethyltin compounds being the most toxic and well-absorbed from the gastrointestinal tract.[2][3]

While specific LD50 and LC50 values for **tetrapropylstannane** are not readily available in the searched literature, the GHS classifications indicate a high degree of toxicity. For context, a

review of selected organotin compounds provides a range of acute oral LD50 values for various related substances.

Table 3: Acute Toxicity Data for Selected Organotin Compounds (for reference)

Compound	Route	Species	LD50/LC50
Dimethyltin Dichloride	Oral	Rat (male)	273 mg/kg
Dimethyltin Dichloride	Oral	Rat (female)	164 mg/kg
Tri-n-propyltin acetate	Oral	Rat	118 mg/kg
Tributyltin Oxide (TBTO)	Inhalation	Rat	LC50 (4 hours): 77 mg/m ³

Note: The data in this table is for related organotin compounds and is provided for comparative purposes only. Specific quantitative toxicity data for **tetrapropylstannane** was not found in the provided search results.

Experimental Protocols

The following are summaries of the standardized OECD guidelines for key toxicological endpoints relevant to the hazards of **tetrapropylstannane**.

Acute Dermal Irritation/Corrosion (OECD 404)

This test provides information on the potential of a substance to cause skin irritation or corrosion.

- Test System: Typically, the albino rabbit is used.
- Methodology:
 - A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).
 - The treated area is covered with a gauze patch.

- The exposure duration is typically 4 hours, after which the residual substance is removed.
- Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
- Endpoint: The severity of skin reactions is scored. If the effects persist to the end of the observation period, the substance is considered an irritant.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

- Test System: The albino rabbit is the preferred species.
- Methodology:
 - A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
 - The eyes are examined at 1, 24, 48, and 72 hours after application.
 - The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
- Endpoint: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are used to classify the irritancy of the substance. The reversibility of the ocular responses is also assessed.

Skin Sensitization (OECD 406)

This guideline describes procedures to determine the potential of a substance to cause skin sensitization (allergic contact dermatitis). The two most common methods are the Guinea Pig Maximization Test (GPMT) and the Buehler test.

- Test System: The guinea pig is the animal of choice.
- Methodology (General Principle):

- Induction Phase: The test animals are initially exposed to the test substance, either by intradermal injection with an adjuvant (GPMT) or by topical application (Buehler test), to induce a state of hypersensitivity.
- Rest Period: A rest period of 10 to 14 days follows the induction phase, allowing for the development of an immune response.
- Challenge Phase: The animals are then exposed to a non-irritating concentration of the test substance via topical application.
- Endpoint: The skin reactions at the challenge site are observed and scored. A substance is classified as a sensitizer if a significantly greater response is observed in the treated animals compared to a control group.

Acute Inhalation Toxicity (OECD 403)

This test determines the potential of a substance to cause toxicity when inhaled for a short period.

- Test System: The rat is the preferred species.
- Methodology:
 - Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, typically 4 hours.
 - Several concentration levels are usually tested.
 - The animals are observed for at least 14 days.
- Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test animals. Clinical observations and post-mortem examinations are also conducted.

The workflow for a typical in vivo toxicology study is depicted in the diagram below.

Caption: In Vivo Toxicology Study Workflow.

Handling and Storage

Given the high toxicity of **tetrapropylstannane**, strict safety precautions are necessary.

- Handling:
 - Use only in a well-ventilated area, preferably in a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid contact with skin, eyes, and clothing.
 - Do not breathe vapor or mist.
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.
 - Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

Stability and Reactivity

- Chemical Stability: Stable under recommended storage conditions.

- **Reactivity:** Reacts with strong oxidizing agents.
- **Hazardous Decomposition Products:** Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and tin oxides.

This guide is intended for informational purposes and should not be a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always refer to the specific SDS for the most current and detailed safety information.

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References

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